molecular formula C6H13NO B1345489 1-Ethyl-3-pyrrolidinol CAS No. 30727-14-1

1-Ethyl-3-pyrrolidinol

Cat. No.: B1345489
CAS No.: 30727-14-1
M. Wt: 115.17 g/mol
InChI Key: IDBNECMSCRAUNU-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Ethyl-3-pyrrolidinol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like ethanol or dichloromethane , and controlled temperatures to ensure optimal reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-pyrrolidinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-pyrrolidinol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Ethyl-3-pyrrolidinol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for a variety of applications.

Properties

IUPAC Name

1-ethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBNECMSCRAUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314369
Record name 1-Ethyl-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30727-14-1
Record name 1-Ethyl-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-3-pyrrolidinol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88610
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Record name 1-Ethyl-3-pyrrolidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structural variations in the phenylpyrrolidine derivatives mentioned in the research and how do they relate to their potential applications?

A1: The research article [] focuses on novel disubstituted phenylpyrrolidines as potential modulators of cortical catecholaminergic neurotransmission. The structural variations primarily involve substitutions on the phenyl ring (R1, R2) and the pyrrolidine ring (R3, X). These modifications are crucial for exploring structure-activity relationships (SAR) and understanding how each substituent influences the compound's interaction with its biological target.

Q2: Has 1-Ethylpyrrolidin-3-ol been identified in natural sources, and if so, what is its known significance in that context?

A2: Yes, 1-Ethylpyrrolidin-3-ol has been identified in the flower lipids of Cordia sebestina []. While its specific role in the plant remains unclear, its presence alongside other compounds like fumaric acid, esters, and terpenes suggests a potential contribution to the plant's aroma profile, defense mechanisms, or other biological functions. Further research is needed to determine its precise ecological significance.

Q3: Besides its potential pharmaceutical applications, are there any other areas of research where 1-Ethylpyrrolidin-3-ol or its derivatives have shown promise?

A3: While the provided excerpts primarily focus on pharmaceutical applications, the presence of 1-Ethylpyrrolidin-3-ol in a zwitterionic ferrocenyldithiophosphonate compound [] hints at potential applications in materials science. Zwitterionic compounds, possessing both positive and negative charges, often exhibit unique properties. Further investigation into the optical and electrical properties of this specific compound could reveal potential applications in areas such as sensors, molecular electronics, or optoelectronic devices.

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